molecular formula C19H26N2O4 B1511519 1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine CAS No. 420786-32-9

1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine

Cat. No.: B1511519
CAS No.: 420786-32-9
M. Wt: 346.4 g/mol
InChI Key: RSNBTGZBKRCCGD-UHFFFAOYSA-N
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Description

1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine is a sophisticated chemical intermediate designed for medicinal chemistry and drug discovery research. The compound features a 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold, a privileged structure recognized for its significant value in developing bioactive molecules. This scaffold has been identified in published research as a key pharmacophore in potent and selective ligands for central nervous system (CNS) targets, demonstrating good brain penetration in animal models . Furthermore, derivatives of this core structure have been utilized as bioisosteric replacements in the design of potent and reversible inhibitors for enzymes like monoacylglycerol lipase (MAGL), a target for neurological disorders, showcasing its versatility in optimizing drug-like properties such as lipophilic ligand efficiency (LLE) . The specific molecular architecture of this reagent offers researchers a versatile building block. The presence of the Boc-protected (tert-butoxycarbonyl) piperidine ring introduces a handle for further synthetic manipulation, allowing for deprotection and functionalization to create diverse compound libraries. The 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine moiety can engage in critical hydrogen bonding interactions with biological targets, a principle demonstrated in the structure-based design of enzyme inhibitors where analogous structures form hydrogen bonds with key amino acid residues like Arg57 and His121 . This makes the compound particularly valuable for probing protein-ligand interactions and for hit-to-lead optimization campaigns in neuroscientific and immunology research, including the development of inhibitors for inflammasome complexes . By providing this advanced intermediate, we enable researchers to efficiently explore structure-activity relationships and accelerate the discovery of novel therapeutic agents.

Properties

IUPAC Name

tert-butyl 4-[(3-oxo-4H-1,4-benzoxazin-6-yl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-8-6-13(7-9-21)10-14-4-5-16-15(11-14)20-17(22)12-24-16/h4-5,11,13H,6-10,12H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNBTGZBKRCCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC3=C(C=C2)OCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743223
Record name tert-Butyl 4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420786-32-9
Record name tert-Butyl 4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine, a compound with the molecular formula C19H26N2O4 and a molecular weight of 346.4 g/mol, has gained attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects.

PropertyValue
Molecular Formula C19H26N2O4
Molecular Weight 346.4 g/mol
CAS Number 420786-32-9
IUPAC Name tert-butyl 4-[(3-oxo-4H-1,4-benzoxazin-6-yl)methyl]piperidine-1-carboxylate
Purity Typically ≥95%

GSK-3β Inhibition

Recent studies have highlighted the potential of compounds related to the oxazine moiety in inhibiting glycogen synthase kinase 3 beta (GSK-3β). For instance, a related compound, 3-oxo-2H-benzo[b][1,4]oxazine-6-carboxamide, demonstrated significant GSK-3β inhibition with an IC50 value of 1.6 μM. Treatment of neuroblastoma N2a cells with this compound increased GSK-3β Ser9 levels, indicating effective inhibition .

Antibacterial Activity

Research on similar piperidine derivatives has shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The synthesized compounds exhibited IC50 values ranging from 0.63 μM to 6.28 μM against acetylcholinesterase (AChE) and urease, suggesting their potential as therapeutic agents in treating bacterial infections .

Case Studies

  • GSK-3β Inhibition Study : A study aimed at discovering new scaffolds for GSK-3β inhibition utilized virtual screening techniques. The identified compounds were tested in cell-based assays, confirming their inhibitory activity through molecular dynamics simulations .
  • Antibacterial Screening : In a comprehensive evaluation of synthesized compounds bearing piperidine and oxazine moieties, several showed promising antibacterial properties. The most active compounds were further analyzed for their binding interactions with bovine serum albumin (BSA), indicating their pharmacological effectiveness .

The biological activity of this compound is likely attributed to its ability to interact with specific protein targets such as GSK-3β and bacterial enzymes. The presence of the oxazine ring enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural attributes and molecular properties of CB-3287 and related compounds:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) CAS Number Primary Application References
1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine (CB-3287) Piperidine + Boc + benzooxazinone Boc-protected piperidine, methyl-linked benzooxazinone ~392.45 (calc.) 420786-32-9 Medicinal chemistry intermediate
1-((2-(4-Methylenepiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)methyl)-3-(3-oxo-benzooxazin-8-yl)urea (11) Urea + pyridine + benzooxazinone Trifluoromethylpyridine, methylenepiperidine, urea-linked benzooxazinone ~535.50 (calc.) N/A TRPV1 ligand
MDVN1001 Pyrazolo[3,4-d]pyrimidine + benzooxazinone Piperidin-4-yl-dihydroindenyl, fluoro-benzooxazinone 561 ([M+H]+) N/A BTK/PI3Kδ dual inhibitor
3-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrimidin-2,4-dione Pyrimidinedione + benzooxazinone Unsubstituted benzooxazine, pyrimidinedione ~287.27 (calc.) N/A Herbicide development
(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid Benzooxazinone + boronic acid Boronic acid at C6 of benzooxazinone 192.96 1246765-28-5 Suzuki coupling reagent

Target-Specific Activities

Compound Biological Target Key Findings Potency (IC50/Ki) References
CB-3287 Kinases/Enzymes (indirect) Used as a precursor for inhibitors; no direct activity reported. N/A
Compound 11 ([3H]MPOU) Human TRPV1 Improved specificity over resiniferatoxin analogs; Ki ~0.5 nM (human TRPV1) 0.5 nM (Ki)
MDVN1001 Bruton’s Tyrosine Kinase (BTK), PI3Kδ Dual inhibition with IC50 < 10 nM for both targets; anti-inflammatory potential. <10 nM (IC50)
MAGL Inhibitors Monoacylglycerol Lipase (MAGL) Spiro derivatives show reversible inhibition (IC50 ~50–100 nM). 50–100 nM (IC50)
Triazinane-dione (Plant Protectant) Herbicidal activity Novel crystalline form enhances stability and bioavailability in crops. Field-effective

Key Differentiators and Design Insights

TRPV1 Ligands vs. CB-3287 : Compound 11 replaces the Boc-piperidine with a urea-linked trifluoromethylpyridine group, enhancing TRPV1 binding affinity through hydrophobic interactions .

Enzyme Inhibitors : MDVN1001 integrates a pyrazolo-pyrimidine core for dual BTK/PI3Kδ inhibition, whereas MAGL inhibitors prioritize spirocyclic bioisosteres to improve selectivity .

Agricultural Applications: Triazinane-dione derivatives leverage the benzooxazinone scaffold for herbicidal activity, modified with fluorine and propynyl groups for environmental stability .

Synthetic Utility: Boronic acid derivatives (e.g., CAS 1246765-28-5) enable cross-coupling reactions, highlighting the versatility of the benzooxazinone core in diverse synthetic workflows .

Preparation Methods

Synthesis of the Piperidine Intermediate

  • The piperidine ring is first functionalized at the 4-position with a hydroxymethyl group.
  • Protection of the piperidine nitrogen with a Boc group is carried out to yield Boc-4-(hydroxymethyl)piperidine.
  • This intermediate is then converted to a reactive species, such as a Mitsunobu reaction product or a carbamate derivative, to facilitate coupling.

Preparation of the 3-Oxo-3,4-dihydro-2H-benzo[b]oxazin Moiety

  • Starting from appropriate aldehydes or keto acid derivatives, the oxazin ring is constructed through cyclization sequences involving Michael additions, oxime formation, and intramolecular cyclizations.
  • For example, oxidation of aldehyde precursors yields acids that are then converted into spiro-lactams or carbamates via multi-step sequences including nitro group transformations and reductions.
  • The synthesis may involve formation of nitro intermediates followed by reduction with NaBH4/NiCl2 or catalytic hydrogenation, and subsequent cyclization under basic conditions (e.g., K2CO3).

Coupling of Piperidine and Oxazinyl Moieties

  • The key step involves amidation or carbamate formation between the Boc-protected piperidine amine and the carboxylic acid or activated ester of the oxazinyl moiety.
  • Typical coupling reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the acid for amide bond formation.
  • Alternatively, carbamate linkages are formed using triphosgene and DIPEA (N,N-diisopropylethylamine) followed by nucleophilic substitution.

Chiral Resolution and Final Purification

  • Chiral compounds are obtained by preparative chiral supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) to separate enantiomers.
  • Deprotection steps, such as removal of Boc groups under acidic conditions (e.g., p-toluenesulfonic acid in ethyl acetate), finalize the synthesis.

Representative Reaction Scheme and Data Table

Step Reaction Type Reagents/Conditions Intermediate/Product Notes
1 Boc protection Boc2O, base Boc-4-(hydroxymethyl)piperidine Protects piperidine nitrogen
2 Mitsunobu reaction DIAD, PPh3 Activated piperidine intermediate Enables substitution at hydroxymethyl group
3 Oxidation Oxidant (e.g., NaClO2) Acid precursor for oxazin ring Converts aldehyde to acid
4 Nitro group transformation Hydroxylamine, UHP/TFAA Nitro intermediate Prepares for reduction and cyclization
5 Reduction and cyclization NaBH4/NiCl2, K2CO3 Spiro-lactam or carbamate Forms oxazin ring
6 Amidation/carbamate formation EDCI, HOBt or triphosgene, DIPEA Coupled product Links piperidine and oxazin moieties
7 Chiral separation Preparative chiral SFC/HPLC Enantiomerically pure compound Enhances biological activity and selectivity
8 Boc deprotection p-TsOH in EtOAc Final product Removes protecting group

Research Findings on Preparation

  • The amidation of Boc-4-(hydroxymethyl)piperidine with oxazinyl acids using EDCI/HOBt is efficient and yields high-purity products suitable for biological evaluation.
  • Carbamate formation via triphosgene intermediates provides an alternative route with good control over the linkage chemistry.
  • Chiral separation is critical for obtaining the eutomer with enhanced MAGL inhibitory activity, as demonstrated by IC50 values in the low nanomolar range.
  • The synthetic route allows for structural modifications on both the piperidine and oxazinyl portions, facilitating structure-activity relationship (SAR) studies.
  • The preparation methods have been optimized for scale-up, with selective use of tert-butyl esters and mild deprotection conditions to maintain compound integrity.

Q & A

Q. Purity Optimization :

  • Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/EtOAc) to isolate the product.
  • Spectroscopic Validation : Confirm purity via HPLC (≥97% by area) and NMR (absence of residual solvent peaks) .

How can researchers resolve contradictions in biological activity data for this compound across different assays?

Advanced Research Question
Contradictions often arise from assay conditions or target specificity. Mitigation strategies include:

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize results .
  • Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons across assays to identify potency shifts due to pH, temperature, or co-solvents .
  • Computational Modeling : Validate binding modes using molecular docking (e.g., AutoDock Vina) to assess interactions with targets like serotonin receptors .

Q. Example Data Conflict :

Assay TypeReported IC₅₀ (nM)Possible Cause
Enzymatic120 ± 15High ATP concentration
Cellular450 ± 50Membrane permeability limitations

What advanced techniques are recommended for characterizing stereochemical and regiochemical outcomes in derivatives of this compound?

Advanced Research Question

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation) .
  • Chiral HPLC : Separate enantiomers with a Chiralpak AD-H column and isopropanol/hexane mobile phase .
  • NOESY NMR : Confirm regiochemistry by analyzing through-space interactions between the Boc group and benzooxazine methyl .

Case Study :
In spiro-piperidine analogs, X-ray data revealed a chair conformation for the piperidine ring, with the Boc group in an equatorial position .

How can researchers design experiments to optimize the yield of the key coupling step in the synthesis?

Basic Research Question

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling, varying ligands (e.g., SPhos vs. XPhos) .
  • Solvent Optimization : Compare DMF, THF, and dioxane for reaction efficiency (e.g., THF improves solubility of aromatic intermediates) .
  • Temperature Gradients : Perform reactions at 60°C, 80°C, and reflux to identify ideal conditions.

Q. Yield Data :

CatalystLigandSolventYield (%)
Pd(OAc)₂SPhosTHF78
PdCl₂XPhosDMF65

What analytical methods are most effective for detecting and quantifying impurities in this compound?

Basic Research Question

  • HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at 254 nm .
  • GC-MS : Identify volatile byproducts (e.g., residual Boc-protecting agents) using a DB-5MS column .
  • Elemental Analysis : Verify carbon/nitrogen ratios to confirm stoichiometry (e.g., C: 62.1%, H: 6.8% vs. theoretical) .

Q. Impurity Profile :

Impurity IDRT (min)Area (%)Identity (by MS)
18.20.3Des-Boc intermediate
210.50.9Oxidized byproduct

How can the metabolic stability of this compound be evaluated in preclinical studies?

Advanced Research Question

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and measure half-life using LC-MS/MS. Add NADPH cofactor to assess CYP450-mediated degradation .
  • Plasma Stability : Monitor degradation in rat plasma at 37°C over 24 hours. Use pseudo-first-order kinetics to calculate t₁/₂ .
  • Metabolite ID : Perform HRMS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Key Finding :
The piperidine ring undergoes rapid N-dealkylation in microsomes, reducing t₁/₂ to <30 minutes. Boc protection improves stability by 3-fold .

What strategies are recommended for troubleshooting low activity in kinase inhibition assays?

Advanced Research Question

  • Counter-Screening : Test against off-target kinases (e.g., PIM1, CDK2) to rule out selectivity issues .
  • Solubility Adjustments : Use DMSO concentrations ≤0.1% or switch to PEG-400 to prevent aggregation .
  • Covalent Modification : Introduce electrophilic warheads (e.g., acrylamides) for irreversible binding to cysteine residues .

Q. Activity Data :

KinaseIC₅₀ (nM)ModificationNew IC₅₀ (nM)
EGFR>10,000Acrylamide220
HER2>10,000None>10,000

How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Advanced Research Question

  • QSAR Modeling : Use Schrödinger’s QikProp to predict logP (<3), PSA (<90 Ų), and CNS permeability .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding pocket residence time .
  • ADMET Prediction : Apply ADMET Predictor to estimate hepatic extraction ratio (Eh <0.3 preferred) .

Q. Optimized Derivative :

ParameterParent CompoundOptimized Derivative
logP2.82.1
PSA (Ų)8568
Microsomal t₁/₂22 min45 min

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine

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